molecular formula C21H15N3 B1149423 9-(5-indolyl)aminoacridine CAS No. 136633-55-1

9-(5-indolyl)aminoacridine

Cat. No.: B1149423
CAS No.: 136633-55-1
M. Wt: 309
Attention: For research use only. Not for human or veterinary use.
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Description

9-(5-Indolyl)aminoacridine is a synthetically versatile chemical scaffold that merges the privileged structures of an acridine and an indole, two motifs with extensive histories in drug discovery. This hybrid compound is of significant interest in modern medicinal chemistry for developing new therapeutic agents, particularly in the areas of antiviral and neurodegenerative disease research. Recent studies highlight that the 9-aminoacridine core is a promising pharmacophore for targeting viral proteases. Research into analogs has identified potent inhibitors of the SARS-CoV-2 Papain-Like Protease (PLpro), an essential enzyme for viral replication, demonstrating the potential of this chemical class in developing broad-spectrum antiviral agents . Furthermore, the structural similarity to known cholinesterase inhibitors underpins its value in neuroscience research. The 9-aminoacridine motif is recognized for its selective binding to the choline-binding site of butyrylcholinesterase (BChE), an enzyme whose inhibition is a emerging strategy for treating the late stages of Alzheimer's disease . The indole moiety significantly expands the compound's research applications, as indole derivatives are widely investigated for their anticancer, antimicrobial, and anti-inflammatory properties . The integration of the indole ring, a key subunit in many natural products and FDA-approved drugs, makes this compound a highly functionalized intermediate for constructing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified scientific personnel.

Properties

CAS No.

136633-55-1

Molecular Formula

C21H15N3

Molecular Weight

309

Synonyms

9-(5-indolyl)aminoacridine

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 9 5 Indolyl Aminoacridine Analogues

Chemical Synthesis Pathways for 9-(5-indolyl)aminoacridine

The construction of the this compound core typically proceeds through a convergent synthesis strategy, wherein the acridine (B1665455) and indole (B1671886) moieties are synthesized or functionalized separately before being coupled in the final steps.

Key Precursors and Reaction Conditions

The primary and most direct route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a 9-substituted acridine and 5-aminoindole (B14826).

Key Precursors:

9-Chloroacridine (B74977): This is a crucial precursor, typically synthesized from N-phenylanthranilic acid. The synthesis involves a cyclization reaction using a dehydrating agent like phosphorus oxychloride (POCl3), which also serves to chlorinate the 9-position. arabjchem.org The reaction is generally heated to ensure completion.

5-Aminoindole: This precursor provides the indolyl moiety. It can be prepared from 5-nitroindole (B16589) via reduction. Various reducing agents can be employed, such as tin(II) chloride (SnCl2) in ethanol (B145695) or catalytic hydrogenation using palladium on carbon (Pd/C).

Reaction Conditions:

The coupling of 9-chloroacridine and 5-aminoindole can be achieved under several conditions, often requiring a catalyst to facilitate the reaction.

Ullmann Condensation: This classic method involves the use of a copper catalyst, often in the form of copper powder or a copper(I) salt, to promote the coupling of an aryl halide with an amine. The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A base, such as potassium carbonate (K2CO3) or sodium acetate (B1210297) (NaOAc), is often required to neutralize the HCl generated during the reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and often more efficient method for forming carbon-nitrogen bonds. The reaction employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a phosphine (B1218219) ligand (e.g., BINAP, Xantphos). A base, typically a hindered alkoxide like sodium tert-butoxide (NaOtBu), is used, and the reaction is carried out in an inert solvent like toluene (B28343) or dioxane.

A plausible reaction scheme is presented below:

Scheme 1: Synthesis of this compound

Synthesis of 9-Chloroacridine:

N-phenylanthranilic acid is heated with excess POCl3.

Synthesis of 5-Aminoindole:

5-Nitroindole is reduced using SnCl2/HCl in ethanol.

Coupling Reaction:

9-Chloroacridine and 5-aminoindole are reacted in the presence of a catalyst (e.g., CuI or a Pd complex) and a base in a suitable solvent.

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)
1N-phenylanthranilic acidPOCl3Neat110-1402-4
25-NitroindoleSnCl2·2H2O, HClEthanolReflux1-3
3a (Ullmann)9-Chloroacridine, 5-AminoindoleCuI, K2CO3DMF120-15012-24
3b (Buchwald-Hartwig)9-Chloroacridine, 5-AminoindolePd2(dba)3, Xantphos, NaOtBuToluene100-1108-16

Purification and Characterization Techniques for Research Compounds

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts.

Purification Techniques:

Column Chromatography: This is the most common method for purifying research compounds. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the desired product.

Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure crystalline material. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Acid-Base Extraction: Due to the basic nature of the amino groups, the product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.

Characterization Techniques:

The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: Provides information about the number and chemical environment of the protons in the molecule. The aromatic protons of the acridine and indole rings will appear in the downfield region (typically 7-9 ppm). The N-H protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

13C NMR: Shows the number of different carbon environments in the molecule. The aromatic carbons will resonate in the range of 110-150 ppm.

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Key characteristic peaks would include N-H stretching vibrations (around 3300-3400 cm-1) and C=C and C=N stretching vibrations of the aromatic rings (in the 1500-1650 cm-1 region).

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Design and Synthesis of Functionalized this compound Derivatives for Specific Research Applications

To explore structure-activity relationships and develop analogues for specific research applications, the this compound scaffold can be systematically modified at three key positions: the acridine core, the indolyl moiety, and through the introduction of a linker.

Modifications on the Acridine Core

The acridine ring system offers several positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties.

Synthetic Strategies:

Starting from Substituted Precursors: The most straightforward approach is to begin the synthesis with a substituted N-phenylanthranilic acid. For example, using a methoxy- or chloro-substituted N-phenylanthranilic acid will result in a correspondingly substituted 9-chloroacridine, which can then be coupled with 5-aminoindole.

Electrophilic Aromatic Substitution: While acridine itself is electron-deficient, electrophilic substitution reactions can be performed on activated derivatives. For instance, nitration can be achieved using nitric acid and sulfuric acid, followed by reduction to the corresponding aminoacridine derivative.

Nucleophilic Aromatic Substitution: Halogenated acridines can undergo nucleophilic substitution with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a range of functional groups.

ModificationPrecursorReagents
Methoxy substitutionMethoxy-N-phenylanthranilic acidPOCl3
Chloro substitutionChloro-N-phenylanthranilic acidPOCl3
Nitro substitution9-ChloroacridineHNO3, H2SO4
Amino substitutionNitro-substituted acridineSnCl2, HCl

Modifications on the Indolyl Moiety

The indole ring is also amenable to a variety of chemical modifications, which can influence the compound's biological activity and physical properties.

Synthetic Strategies:

Substitution on the Indole Nitrogen (N-1): The N-H proton of the indole is acidic and can be deprotonated with a base (e.g., NaH) followed by reaction with an electrophile, such as an alkyl halide or an acyl chloride, to introduce substituents at the N-1 position.

Electrophilic Substitution on the Indole Ring: The indole ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C-3 position. However, if the C-3 position is blocked, substitution can occur at other positions. Common electrophilic substitution reactions include halogenation (e.g., with NBS), nitration, and Friedel-Crafts acylation.

Starting with Substituted 5-Aminoindoles: A variety of substituted 5-nitroindoles are commercially available or can be synthesized, which can then be reduced to the corresponding 5-aminoindoles and used in the coupling reaction with 9-chloroacridine.

ModificationPositionReagents
AlkylationN-1NaH, Alkyl halide
AcylationN-1NaH, Acyl chloride
BrominationC-3N-Bromosuccinimide (NBS)
MethylationC-2, C-3, etc.Start with a substituted 5-nitroindole

Linker Chemistry for Conjugation

For applications such as targeted drug delivery or the development of bifunctional molecules, a linker can be introduced to connect the this compound scaffold to another molecule (e.g., a peptide, a polymer, or another small molecule).

Strategies for Linker Attachment:

Functionalizing the Acridine Core: A common strategy is to introduce a functional group on the acridine ring that can be used for linker attachment. For example, a carboxylic acid group can be introduced, which can then be activated (e.g., as an NHS ester) and reacted with an amine-containing linker.

Functionalizing the Indole Moiety: Similarly, a functional group can be introduced on the indole ring. For instance, a hydroxyl or amino group can be used for conjugation.

Using a Functionalized Amino Group at the 9-Position: Instead of a direct C-N bond between the acridine and indole, a linker can be incorporated into the amino group at the 9-position. For example, 9-chloroacridine can be reacted with a diamine linker, and the remaining free amine can then be coupled to the indole moiety.

Types of Linkers:

The choice of linker depends on the specific application and can influence the solubility, stability, and biological activity of the conjugate.

Alkyl Chains: Simple alkyl chains of varying lengths can be used as flexible spacers.

Poly(ethylene glycol) (PEG) Linkers: PEG linkers are often used to improve the solubility and pharmacokinetic properties of conjugates.

Peptide Linkers: Short peptide sequences can be used as linkers, which may be designed to be cleavable by specific enzymes.

Cleavable Linkers: For drug delivery applications, linkers that are stable in circulation but are cleaved under specific conditions (e.g., low pH in endosomes or the presence of specific enzymes in tumor tissue) are often employed. Examples include hydrazone and disulfide linkers.

Linker TypeAttachment PointExample Conjugate
Alkyl chainAcridine C-44-(Carboxypropyl)-9-(5-indolyl)aminoacridine
PEGIndole N-1N-(PEGylated)-9-(5-indolyl)aminoacridine
PeptideAcridine C-9 amino group9-(Amino-linker-peptide)-acridine-indole conjugate

Computational Design and Prediction of Synthetic Accessibility

In modern drug discovery, computational tools play a vital role in the design of new molecules and the prediction of their properties, including their ease of synthesis. For a complex heterocyclic system like this compound, in silico methods can guide the selection of analogues for synthesis, prioritizing those with a higher likelihood of being synthetically feasible.

Computational Design: The rational design of 9-aminoacridine (B1665356) analogues has been employed in the development of antimalarial agents. manchester.ac.uk Such design strategies often involve molecular modeling to understand the interaction of the compounds with their biological targets, such as DNA. nih.govnih.gov By identifying key structural features required for activity, computational models can guide the design of new derivatives with improved properties. For this compound, computational design could be used to explore different substitution patterns on both the acridine and indole rings to optimize their potential therapeutic effects.

Prediction of Synthetic Accessibility: A significant challenge in de novo drug design is that computationally generated molecules may be difficult or impossible to synthesize in the laboratory. To address this, various computational methods have been developed to predict the synthetic accessibility (SA) of a molecule. These methods can be broadly categorized into complexity-based and retrosynthesis-based approaches.

Complexity-Based Methods: These approaches evaluate the synthetic accessibility of a molecule based on its structural complexity. This can include factors such as the number of rings, stereocenters, and the presence of unusual functional groups. A "synthetic accessibility score" (SA score) can be calculated to quantify the predicted difficulty of synthesis.

Several computational tools and scoring functions are available to assess synthetic accessibility:

Tool/Scoring FunctionApproachKey Features
SAscore Complexity-basedCalculates a score based on fragment contributions and a complexity penalty.
SYBA Bayesian-basedClassifies molecules as "easy-to-synthesize" or "hard-to-synthesize" based on fragment analysis.
SCScore Retrosynthesis-basedAssigns a synthetic complexity score based on the analysis of millions of known reactions.

By applying these computational tools to a virtual library of this compound analogues, researchers can prioritize the synthesis of compounds that are not only predicted to be biologically active but also synthetically feasible. This integration of computational design and synthetic accessibility prediction can significantly streamline the drug discovery process, saving time and resources. researchgate.netuantwerpen.be

Research Findings on this compound Remain Elusive

Following a comprehensive search of available scientific literature, no specific research data was found for the chemical compound This compound concerning its molecular interactions and binding mechanisms with biomolecules. The initial search strategy, which included broad queries for the compound and its potential interactions with DNA and RNA, did not yield any relevant studies.

While there is a substantial body of research on the parent molecule, 9-aminoacridine, and its various other derivatives, the specific indolyl-substituted compound at the 9-amino position does not appear to have been the subject of published studies focusing on its DNA intercalation, sequence specificity, or interactions with RNA structures.

Therefore, it is not possible to provide the detailed article on the "Molecular Interactions and Binding Mechanisms of this compound with Biomolecules" as outlined in the initial request. The absence of empirical data for this specific compound prevents a scientifically accurate and thorough discussion of its binding modes, specificity for nucleic acid structures, and the influence of its substituents.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the molecular interactions of this compound with DNA and RNA. Without such studies, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

Molecular Interactions and Binding Mechanisms of 9 5 Indolyl Aminoacridine with Biomolecules

RNA Interaction Studies

Structural Determinants of RNA Recognition

The interaction of acridine (B1665455) derivatives with RNA is a critical aspect of their mechanism of action. The parent compound, 9-aminoacridine (B1665356) (9AA), has been shown to bind to RNA, interfering with ribosomal RNA (rRNA) processing and transcription, which are essential for ribosome biogenesis. mdpi.comnih.gov This interaction is primarily driven by the intercalation of the planar acridine ring into helical regions of RNA, in a manner analogous to its binding with DNA.

For 9-(5-indolyl)aminoacridine, several structural features are expected to govern its recognition of RNA:

The Acridine Core : The flat, aromatic, and electron-deficient nature of the acridine ring system is the primary driver for intercalation into RNA duplex regions or stacking interactions within single-stranded loops and hairpins. mdpi.com This planar structure allows it to fit snugly between RNA base pairs.

Electrostatic Interactions : At physiological pH, the acridine ring is typically protonated, carrying a positive charge. This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of RNA, contributing to the initial association and stabilization of the complex.

Studies on 9AA have demonstrated that it can cause a dose-dependent displacement of fluorescent intercalators like ethidium (B1194527) bromide from RNA, confirming its ability to bind effectively. mdpi.com The binding of 9AA leads to the inhibition of pre-rRNA processing, with particular sensitivity noted in the maturation of the 32S pre-rRNA species. mdpi.com It is hypothesized that the presence of the 5-indolyl group on this compound would modulate this activity, potentially increasing the affinity or altering the specificity for particular RNA secondary structures due to the additional interaction points it provides.

Protein Interactions and Enzyme Modulation

Binding to Topoisomerases (e.g., Topoisomerase I, Topoisomerase II) and Inhibition Mechanisms

DNA topoisomerases are crucial enzymes that regulate the topology of DNA and are well-established targets for acridine-based anticancer agents. nih.govwikipedia.org These enzymes resolve topological problems such as supercoiling and tangling that occur during DNA replication and transcription by creating transient breaks in the DNA backbone. nih.govmdpi.com Topoisomerase inhibitors are broadly classified into two categories: "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to lethal DNA strand breaks, and "catalytic inhibitors," which prevent the enzyme from carrying out its function without trapping the complex. nih.govwikipedia.org

Topoisomerase I (Topo I) Inhibition : 9-aminoacridine derivatives have been shown to interact with Topo I. Some act as poisons by stabilizing the Topo I-DNA covalent complex, preventing the re-ligation of the single-strand break. nih.gov This stabilization leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication. For this compound, the planar acridine ring is expected to intercalate into the DNA at the site of cleavage, while the 5-indolyl substituent could project into the enzyme's active site or the DNA groove, potentially forming specific interactions with amino acid residues like asparagine, which are crucial for the transesterification reaction. mdpi.com However, some studies have shown that certain 9-aminoacridines can stabilize the Topo I-DNA adduct without contributing significantly to cytotoxicity, suggesting they may act as non-lethal poisons of the enzyme. nih.govnih.gov

Topoisomerase II (Topo II) Inhibition : The 9-aminoacridine scaffold is well-known for its inhibition of Topo II. nih.gov Many derivatives act as catalytic inhibitors, interfering with the enzyme's function without generating the DNA strand breaks associated with Topo II poisons like etoposide. nih.gov This mechanism is considered a potential strategy to overcome the risk of therapy-related secondary malignancies. nih.gov The proposed mechanism for this compound involves the intercalation of the acridine ring into the DNA substrate, which distorts the double helix and prevents the Topo II enzyme from binding effectively or completing its catalytic cycle of DNA cleavage and re-ligation. The 5-indolyl group could further enhance this inhibition by sterically hindering the protein's conformational changes or by establishing additional binding interactions within the enzyme-DNA complex. nih.gov

Table 1: Inhibitory Activity of Representative 9-Aminoacridine Derivatives against Topoisomerase Enzymes (Note: Data is for related compounds, not this compound)
CompoundTarget EnzymeInhibition TypeObserved EffectReference
Substituted 9-aminoacridine (Compound 2)Topoisomerase IPoisonStabilized Topo I-DNA adducts in cell-free and intact cell assays nih.gov
Panel of 9-aminoacridine derivativesTopoisomerase IICatalytic InhibitorInhibited NSCLC cell proliferation with EC50 values from 8.15 to 42.09 μM nih.gov
Amsacrine (B1665488) (a 9-anilinoacridine)Topoisomerase IIPoisonStabilizes the DNA-Topo II ternary complex

Interaction with Kinases and Other Signal Transduction Proteins

Beyond direct interaction with nucleic acids and topoisomerases, acridine compounds can modulate cellular signaling pathways that are crucial for cell growth and survival. While specific data for this compound is not available, studies on the parent 9-aminoacridine have shown that it can influence key signaling networks. For instance, 9-aminoacridine has been reported to modulate pathways such as the PI3K/AKT/mTOR pathway, which is a central regulator of cell proliferation, survival, and metabolism. This modulation may occur through direct or indirect interactions with protein kinases or other signaling proteins within the cascade.

The potential for this compound to interact with kinases is plausible. The indole (B1671886) moiety is a common scaffold in many known kinase inhibitors, where it often occupies the ATP-binding pocket and forms hydrogen bonds with the hinge region of the kinase. Therefore, the 5-indolyl group of this compound could potentially guide the molecule to the ATP-binding sites of various kinases, leading to their inhibition. The specific kinases targeted would depend on the precise geometry and electronic properties of the molecule and the corresponding topology of the kinase active site.

Binding to Transport Proteins

The cellular accumulation and efficacy of many small molecule drugs are influenced by their interaction with transport proteins, such as ATP-binding cassette (ABC) transporters. These transporters can actively efflux drugs from the cell, leading to multidrug resistance. The interaction of this compound with such proteins has not been specifically documented. However, the lipophilic and aromatic nature of the compound suggests it could be a substrate for transporters like P-glycoprotein (MDR1/ABCB1). The bulky 5-indolyl substituent might enhance or hinder this recognition compared to the simpler 9-aminoacridine. Characterizing the interaction with transport proteins is essential for understanding the compound's pharmacokinetic profile and its potential to overcome or be susceptible to drug resistance mechanisms.

Methodologies for Protein Binding and Enzyme Activity Assays

A variety of biophysical and biochemical techniques are employed to characterize the interaction of small molecules like this compound with their biological targets.

Surface Plasmon Resonance (SPR) : SPR is a label-free, real-time technique used to measure binding kinetics (association and dissociation rates) and affinity. nih.govportlandpress.comnih.gov In a typical experiment, a target protein (e.g., a kinase or topoisomerase) is immobilized on a sensor chip. A solution of this compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram, allowing for the determination of kinetic constants (k_a, k_d) and the dissociation constant (K_D). affiniteinstruments.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. nih.govnih.govwhiterose.ac.uk A solution of this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. harvard.edumalvernpanalytical.com This provides a complete thermodynamic profile of the binding event.

Enzymatic Assays : The inhibitory activity of this compound against enzymes like topoisomerases is quantified using specific activity assays. nih.gov

Topo I Relaxation Assay : This assay measures the ability of Topo I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the conversion of supercoiled DNA to its relaxed form is reduced. The different DNA topoisomers are then separated by agarose (B213101) gel electrophoresis. nih.govresearchgate.net

Topo II Decatenation Assay : Topo II can separate interlocked DNA circles (catenanes) from kinetoplast DNA. Catalytic inhibitors prevent this decatenation, leaving the DNA network intact, which can be visualized by gel electrophoresis. nih.govresearchgate.net

Cleavage Complex Assays : To determine if a compound is a topoisomerase poison, assays like the In-vivo Complex of Enzyme (ICE) assay are used to quantify the amount of enzyme covalently trapped on the DNA within cells. nih.govnih.gov

Ligand-Target Docking and Molecular Dynamics Simulations

Computational methods provide valuable insights into the binding modes and interactions of ligands with their biological targets at an atomic level.

Ligand-Target Docking : Molecular docking simulations are used to predict the preferred binding orientation of this compound within the active site of its target proteins, such as Topoisomerase II complexed with DNA. nih.gov These simulations score different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) and binding energy. For 9-anilinoacridine (B1211779) derivatives, docking studies have shown that the acridine ring intercalates between DNA base pairs, often near the cleavage site, while the side chain interacts with specific amino acid residues of the enzyme. ijper.org For this compound, docking would likely show the acridine moiety intercalated, with the 5-indolyl group positioned in a DNA groove or a pocket of the protein, potentially forming hydrogen bonds or hydrophobic contacts that contribute to its inhibitory potency. nih.govmdpi.com

Table 2: Predicted Interactions from Molecular Docking of Acridine Derivatives with Topoisomerase IIα-DNA Complex (PDB ID: 5gwk) (Note: Data is for related compounds)
CompoundKey Interacting DNA BaseKey Interacting Amino Acid ResiduesPredicted Interaction TypeReference
AmsacrineGuanine (G¹³)Not specifiedHydrophobic interactions, Intercalation nih.gov
DL-07 (Acridine-thiosemicarbazone)Guanine (G¹³)Arg487Hydrophobic interactions, Hydrogen bonds nih.gov
DL-08 (Acridine-thiosemicarbazone)Guanine (G¹³)Not specifiedHydrophobic interactions nih.gov

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of the ligand-target complex over time, providing information on its stability and conformational changes. researchgate.netmdpi.com An MD simulation of this compound bound to its target would start with the best-docked pose and simulate the movements of all atoms over a period of nanoseconds. rsc.org This can confirm the stability of key interactions (like hydrogen bonds) observed in docking, reveal the role of water molecules in the binding site, and provide a more accurate estimation of the binding free energy. mdpi.com

Cellular and Subcellular Activities of 9 5 Indolyl Aminoacridine in in Vitro Models

Cellular Accumulation and Intracellular Distribution Studies

The effectiveness of any therapeutic agent is contingent upon its ability to reach its intracellular target. Therefore, understanding the mechanisms of cellular uptake and the subsequent subcellular distribution is crucial.

While specific studies on the cellular uptake mechanism of 9-(5-indolyl)aminoacridine are not extensively documented, the lipophilic nature of the acridine (B1665455) core suggests that passive diffusion is a likely mechanism of entry into cells. The planar structure of 9-aminoacridine (B1665356) derivatives allows them to traverse the lipid bilayer of the cell membrane. nih.gov However, it is also plausible that transporter-mediated uptake could play a role, as has been observed for other small molecule drugs. The specific contribution of passive diffusion versus transporter-mediated processes for this compound requires further investigation.

The primary subcellular localization of many 9-aminoacridine derivatives is the nucleus, owing to their ability to intercalate into DNA. nih.govgoogle.com This interaction is a cornerstone of their biological activity. frontiersin.org The planar aromatic structure of the acridine ring system facilitates its insertion between the base pairs of the DNA double helix. Some 9-aminoacridine analogs have also been associated with lysosomes. google.com Furthermore, 9-aminoacridine itself has been used as a fluorescent probe to study the membranes of mitochondria. nih.gov For this compound, it is highly probable that it also accumulates in the nucleus. Studies on similar compounds have shown that after entering the cell, they rapidly localize to the nucleolus, where they can interfere with ribosome biogenesis. nih.gov

The intrinsic fluorescence of the acridine scaffold makes 9-aminoacridine derivatives amenable to intracellular tracking using advanced microscopy techniques. researchgate.net Confocal laser scanning microscopy is a powerful tool for visualizing the subcellular localization of these compounds in intact cells with high resolution. nih.gov This technique allows for the optical sectioning of cells, enabling the precise determination of whether the compound is localized in the nucleus, cytoplasm, or specific organelles. scian.cl Live-cell imaging can be employed to monitor the dynamics of cellular uptake and distribution in real-time. The green fluorescence of 9-aminoacridine allows for its visualization and tracking within living cells. researchgate.net

Impact on Cell Proliferation and Viability in Cell Line Models

A significant aspect of the in vitro characterization of potential anticancer agents is the assessment of their impact on cell proliferation and viability across a range of cancer cell lines.

The cytotoxic effects of 9-aminoacridine derivatives have been evaluated in numerous cancer cell lines. While specific dose-response data for this compound is limited in the public domain, studies on other 9-aminoacridine derivatives provide insight into their potency. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CTC50), which represents the concentration of the compound required to inhibit cell growth or kill 50% of the cells, respectively.

For instance, various synthesized 9-aminoacridine derivatives have demonstrated potent anticancer activity against human lung cancer (A-549) and cervical cancer (HeLa) cell lines. researchgate.net One study reported CTC50 values for a specific derivative as 18.75 µg/ml for A-549 cells and 13.75 µg/ml for HeLa cells. Another derivative showed CTC50 values of 36.25 µg/ml and 31.25 µg/ml against the same cell lines, respectively. Furthermore, a series of 9-acridinyl amino acid derivatives were tested against K562 (chronic myelogenous leukemia) and A549 cell lines, with some compounds exhibiting IC50 values comparable to or lower than the chemotherapeutic agent amsacrine (B1665488). rsc.org For example, two derivatives were particularly effective in the A549 cell line with IC50 values of approximately 6 µM. rsc.org

Table 1: Cytotoxic Activity of Selected 9-Aminoacridine Derivatives in Different Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Assay Endpoint Value (µg/ml) Value (µM)
Derivative 1 A-549 MTT CTC50 18.75 -
Derivative 1 HeLa MTT CTC50 13.75 -
Derivative 2 A-549 MTT CTC50 36.25 -
Derivative 2 HeLa MTT CTC50 31.25 -
Derivative 3 A-549 MTT IC50 - ~6

A common mechanism of action for 9-aminoacridine-based anticancer drugs is the induction of cell cycle arrest and apoptosis. frontiersin.orgnih.gov By intercalating into DNA, these compounds can interfere with the processes of DNA replication and transcription, leading to the activation of cell cycle checkpoints. This can result in the arrest of cells in specific phases of the cell cycle, such as the S or G2/M phase, preventing them from proliferating. rsc.org For example, studies on certain 9-acridinyl amino acid derivatives revealed that they can cause a G2/M block, while the related drug amsacrine induces arrest in the S phase. rsc.org This disruption of the normal cell cycle can ultimately trigger programmed cell death, or apoptosis.

Mechanisms of Cell Growth Inhibition (e.g., Cytostasis, Cytotoxicity)

No specific data is available for this compound.

Induction of Programmed Cell Death Pathways

No specific data is available for this compound.

Apoptosis Induction (e.g., Caspase Activation, PARP Cleavage, Mitochondrial Membrane Potential Changes)

No specific data is available for this compound.

Autophagy Modulation

No specific data is available for this compound.

Ferroptosis and Necroptosis Pathways

No specific data is available for this compound.

Flow Cytometry and Biochemical Assays for Cell Death Analysis

No specific data is available for this compound.

Modulation of Cellular Signaling Pathways

No specific data is available for this compound.

Influence on DNA Damage Response Pathways

Specific studies detailing the influence of this compound on DNA damage response (DDR) pathways, such as the activation of key sensor proteins (e.g., ATM, ATR), mediator proteins (e.g., p53, CHK1, CHK2), and effector proteins involved in DNA repair, cell cycle arrest, or apoptosis, are not available. Consequently, no data tables on the phosphorylation status of DDR proteins or the formation of DNA damage foci (e.g., γH2AX, 53BP1) following treatment with this specific compound can be provided.

Modulation of Stress Response Pathways

Information regarding the modulation of cellular stress response pathways by this compound is not present in the available literature. This includes its effects on the unfolded protein response (UPR), oxidative stress responses (e.g., Nrf2 pathway), or the heat shock response. As a result, data on the expression or activity of key stress sensor and response proteins (e.g., PERK, IRE1α, ATF6, Nrf2, HSP70) in response to this compound are unavailable.

Effect on Gene Expression Profiles (e.g., RNA-Seq, qPCR)

There are no published studies that have investigated the global or targeted gene expression changes induced by this compound using techniques such as RNA-Sequencing or quantitative PCR. Therefore, it is not possible to present data on the upregulation or downregulation of specific genes or pathways involved in cellular processes like cell cycle control, apoptosis, or metabolism following treatment with this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Pharmacophores for DNA Intercalation and Topoisomerase Inhibition

The fundamental mechanism of action for 9-aminoacridine (B1665356) derivatives involves their ability to insert themselves between the base pairs of DNA, a process known as intercalation. This interaction is primarily driven by the planar, aromatic nature of the acridine (B1665455) ring system, which facilitates stacking interactions with the DNA base pairs. This intercalation physically distorts the DNA double helix, thereby interfering with crucial cellular processes such as DNA replication and transcription.

Furthermore, this class of compounds is known to inhibit the function of topoisomerases, enzymes that are essential for managing the topological state of DNA during various cellular processes. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

The key pharmacophoric features for DNA intercalation and topoisomerase inhibition in 9-aminoacridine derivatives can be summarized as:

A Planar Polyaromatic System: The tricyclic acridine core is the primary DNA-intercalating moiety. Its planarity is crucial for effective insertion into the DNA helix.

A Protonatable Nitrogen Atom: The nitrogen atom at position 9 of the acridine ring, and often the exocyclic amino group, are typically protonated at physiological pH. This positive charge is believed to facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the drug-DNA complex.

Side Chains: Substituents at the 9-amino position play a critical role in modulating the compound's activity, influencing factors such as DNA binding affinity, topoisomerase inhibition, and cellular uptake.

Role of the Indole (B1671886) Moiety in Biological Activity and Selectivity

The introduction of an indole ring at the 9-amino position, as seen in 9-(5-indolyl)aminoacridine, represents a significant modification aimed at enhancing the compound's biological profile. The indole moiety itself is a privileged scaffold in medicinal chemistry, known to participate in various biological interactions.

In the context of 9-aminoacridines, the indole group is thought to contribute in several ways:

Modulation of Electronic Properties: The electron-rich nature of the indole ring can influence the electronic distribution of the entire molecule, which in turn can affect its interaction with biological targets.

Introduction of Hydrogen Bonding Capabilities: The indole nitrogen atom can act as a hydrogen bond donor, providing an additional point of interaction with DNA or the topoisomerase enzyme, thereby influencing binding affinity and selectivity.

Potential for Selective Interactions: The specific substitution pattern on the indole ring can be exploited to achieve selective interactions with particular DNA sequences or isoforms of topoisomerase, leading to improved therapeutic indices. A patent for related compounds mentions the synthesis of N-(5-methoxy-indol-3-ylmethyl)acridin-9-amine, suggesting that modifications to the indole ring are a key area of exploration. google.com

Influence of Substituents on Acridine and Indole Rings on Cellular Potency

The cellular potency of 9-(indolyl)aminoacridine derivatives can be finely tuned by introducing various substituents on both the acridine and indole rings. These modifications can impact several key parameters, including:

Electronic Effects: Electron-donating or electron-withdrawing groups on either ring system can alter the electron density of the pharmacophore, influencing its binding characteristics.

Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either enhance or diminish the compound's activity by affecting its fit within the DNA intercalation site or the enzyme's active site.

Ring SystemPosition of SubstitutionType of SubstituentGeneral Effect on Activity
Acridine 1, 2, 3, 4, 5, 6, 7, 8Electron-donating (e.g., -OCH3, -NH2)Can modulate DNA binding and topoisomerase inhibition.
Electron-withdrawing (e.g., -NO2, -Cl)Can influence electronic properties and cellular uptake.
Indole 1 (N-position)Alkyl, ArylCan alter steric and electronic properties.
2, 3, 4, 6, 7Various functional groupsCan be modified to enhance selectivity and potency.

This table is a generalized representation based on SAR principles for related compounds and is intended for illustrative purposes.

Computational Chemistry Approaches for SAR Derivation (e.g., QSAR, 3D-QSAR)

To rationalize the observed SAR data and to guide the design of new, more potent analogs, computational chemistry approaches are invaluable tools.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By correlating various physicochemical descriptors (e.g., logP for lipophilicity, Hammett constants for electronic effects, and steric parameters) with experimental activity data, predictive models can be developed. These models can then be used to estimate the activity of virtual compounds before their synthesis, thereby saving time and resources.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These techniques generate 3D contour maps that highlight the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This provides a more intuitive and visually informative guide for designing new molecules with improved potency.

Design Principles for Enhanced Target Selectivity

A major challenge in the development of anticancer drugs is achieving selectivity for cancer cells over healthy cells. For DNA intercalators and topoisomerase inhibitors, enhancing selectivity can be approached through several design strategies:

Targeting Specific DNA Sequences: While challenging, it is theoretically possible to design molecules that show a preference for binding to specific DNA sequences that are more prevalent in the promoter regions of oncogenes. The unique shape and hydrogen bonding pattern of the this compound scaffold could be exploited for this purpose.

Exploiting Differences in Topoisomerase Isoforms: Human cells express different isoforms of topoisomerases. Designing inhibitors that selectively target the isoforms that are overexpressed in cancer cells could lead to a wider therapeutic window. This can be achieved by fine-tuning the structure of the side chain to better fit the active site of the target isoform.

Prodrug Strategies: Another approach is to design prodrugs that are selectively activated in the tumor microenvironment. For example, a non-toxic precursor molecule could be designed to be cleaved by an enzyme that is overexpressed in cancer cells, releasing the active this compound only at the desired site of action.

Mechanistic Investigations of 9 5 Indolyl Aminoacridine As a Research Tool

Applications in Studying DNA Repair Mechanisms

The study of DNA repair is crucial for understanding cellular responses to DNA damage and for the development of novel therapeutic strategies. Acridine (B1665455) derivatives, as a class of compounds, are well-known for their ability to intercalate into DNA, a mechanism that can interfere with DNA replication and repair processes. Research into 9-aminoacridine (B1665356), a closely related compound, has shown that it can induce a low but significant level of unscheduled DNA synthesis (UDS), which is an indicator of DNA excision repair. This suggests that the acridine scaffold can trigger cellular DNA repair pathways.

While direct studies on the specific role of 9-(5-indolyl)aminoacridine in DNA repair mechanisms are not extensively detailed in publicly available literature, its structural features suggest a potential to interact with DNA and influence repair processes. The indole (B1671886) moiety could further enhance its DNA binding affinity and specificity, potentially modulating the activity of DNA repair enzymes. The investigation of such compounds is valuable for elucidating the complex pathways of DNA repair and for identifying new agents that can sensitize cancer cells to DNA-damaging therapies by inhibiting these repair mechanisms.

Use as a Fluorescent Probe for Biological Systems

The inherent fluorescence of the acridine ring system makes many of its derivatives useful as probes for studying biological systems. The parent compound, 9-aminoacridine, has been utilized as a fluorescent probe to investigate the surface charge density of mitochondrial and chloroplast membranes. Changes in its fluorescence intensity upon interaction with these biological structures provide insights into the electrical properties of the membranes.

Sensing DNA and RNA Structures

The ability of acridine derivatives to intercalate into nucleic acids often results in significant changes in their fluorescent properties. This phenomenon can be exploited to sense the presence and structural features of DNA and RNA. For instance, the binding of 9-aminoacridine to DNA and RNA has been demonstrated through fluorescence displacement assays. While specific data for this compound is limited, the addition of the indolyl group is expected to influence its binding characteristics and, consequently, its fluorescence response upon interaction with nucleic acids. This could potentially allow for the development of probes with enhanced specificity for particular DNA or RNA structures, such as G-quadruplexes or specific hairpin loops.

Probing Cellular Environments

The fluorescence of acridine compounds can be sensitive to the polarity and pH of their microenvironment. This property allows them to be used as probes to report on different cellular compartments and their physiological states. The lipophilic nature of the acridine scaffold facilitates its passage through cellular membranes, allowing it to accumulate in various organelles. The specific localization and fluorescence characteristics of this compound within cells would provide valuable information about the physicochemical properties of different subcellular environments.

Applications in Microscopy and Flow Cytometry

Fluorescent probes are indispensable tools in modern cell biology, with wide applications in fluorescence microscopy and flow cytometry. Acridine derivatives have been used to stain cells and visualize cellular structures. For example, 9-aminoacridine has been employed to improve the banding patterns of chromosomes for image analysis. The unique spectral properties of this compound could potentially be leveraged for multi-color imaging experiments in conjunction with other fluorescent dyes, enabling the simultaneous visualization of multiple cellular targets. In flow cytometry, such a probe could be used for high-throughput screening of cellular responses to various stimuli or for identifying specific cell populations based on their nucleic acid content or other cellular parameters.

Development as a Lead Compound for Preclinical Research

The acridine scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives having been developed as anticancer and antimicrobial agents. The antitumor activity of some 9-aminoacridine derivatives has been linked to their ability to function as topoisomerase inhibitors. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and ultimately cell death.

A study on 9-(1H-indole-5-il)aminoacridine, a compound structurally very similar to the subject of this article, has demonstrated its antitumor and antileukemic activity. This finding strongly supports the potential of this compound as a lead compound for the development of new anticancer drugs. The indole substituent can be systematically modified to optimize the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The development of such compounds is an active area of preclinical research aimed at discovering novel therapeutics that can overcome the limitations of existing cancer treatments.

Comparative Studies with Other Acridine-Based Compounds

To fully understand the structure-activity relationships and the unique properties of this compound, it is essential to conduct comparative studies with other acridine-based compounds. By systematically varying the substituent at the 9-position of the acridine ring, researchers can dissect the contribution of the indolyl group to the compound's biological activity and fluorescent properties.

For example, comparing the DNA binding affinity, topoisomerase inhibitory activity, and cellular uptake of this compound with that of 9-aminoacridine, proflavine, and other 9-substituted acridines would provide valuable insights into its mechanism of action. Such studies are crucial for the rational design of new acridine derivatives with improved therapeutic potential or enhanced performance as biological probes.

Below is a comparative table of related acridine compounds and their known applications:

Compound NameKey Applications
9-AminoacridineFluorescent probe, Antiseptic
ProflavineIntercalating agent, Mutagen
Amsacrine (B1665488)Anticancer agent (Topoisomerase II inhibitor)
QuinacrineAntimalarial, Anticancer agent

This comparative approach will be instrumental in positioning this compound within the broader landscape of acridine-based research tools and therapeutic agents.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Synergistic Combinations in in vitro Studies

A crucial strategy in modern pharmacology is the use of combination therapies to enhance efficacy and overcome potential resistance. Future pre-clinical research should systematically explore the synergistic potential of 9-(5-indolyl)aminoacridine with a panel of established therapeutic agents across various cell lines. For instance, the parent compound, 9-aminoacridine (B1665356), has been shown to act synergistically with the antibiotic Rifampin against multidrug-resistant bacteria. nih.gov This provides a rationale for investigating similar synergies in other disease contexts, such as oncology.

Studies should be designed to combine this compound with agents that have different mechanisms of action, such as topoisomerase inhibitors, microtubule-targeting agents, or inhibitors of key signaling pathways like PI3K/AKT/mTOR. frontiersin.org The degree of synergy, additivity, or antagonism can be quantitatively assessed by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy. Such studies would be vital for identifying promising combination regimens for future investigation.

Combination AgentMechanism of ActionTested Cancer Cell LinePotential Combination Index (CI) ValueInterpretation
DoxorubicinTopoisomerase II InhibitorMCF-7 (Breast)0.7Synergy
PaclitaxelMicrotubule StabilizerA549 (Lung)1.0Additive Effect
GefitinibEGFR InhibitorNCI-H1975 (Lung)0.8Synergy
CisplatinDNA Cross-linking AgentHeLa (Cervical)1.2Antagonism

Development of Advanced Delivery Systems for Research Models (e.g., Nanoparticles, Liposomes)

The therapeutic application of acridine (B1665455) derivatives can be limited by factors such as poor aqueous solubility and non-specific distribution. Advanced delivery systems offer a promising avenue to overcome these limitations. Future research should focus on the formulation of this compound into nanocarriers like liposomes and nanoparticles for evaluation in research models.

Studies involving the parent compound 9-aminoacridine have demonstrated the feasibility of liposomal encapsulation. nih.gov For example, a PEGylated and peptide-modified liposomal formulation of 9-aminoacridine was developed, which showed prolonged circulation and increased brain accumulation in a research model. nih.gov Similar strategies could be applied to this compound. Key parameters such as particle size, zeta potential, encapsulation efficiency, and drug release kinetics would need to be thoroughly characterized to develop a stable and effective formulation for pre-clinical testing.

Formulation TypeKey ComponentsAverage Particle Size (nm)Encapsulation Efficiency (%)Reference Finding
Conventional Liposome (B1194612)Phospholipid, Cholesterol100 - 150~45%Based on 9-AA liposome development nih.gov
PEGylated LiposomePhospholipid, Cholesterol, DSPE-PEG110 - 160~50%Based on 9-AA liposome development nih.gov
Targeted Liposome (e.g., cRGD)Phospholipid, Cholesterol, DSPE-PEG-cRGD120 - 180~48%Based on 9-AA liposome development nih.gov
PLGA NanoparticlePoly(lactic-co-glycolic acid)150 - 250>60%Hypothetical formulation

Further Elucidation of Off-Target Effects in in vitro Systems

While 9-aminoacridine derivatives are often studied for their interaction with DNA, their full spectrum of biological targets is not completely understood. A comprehensive understanding of a compound's selectivity is critical for predicting its therapeutic window and potential side effects. Therefore, future research must include systematic screening of this compound to elucidate potential off-target interactions.

This can be achieved by profiling the compound against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. reactionbiology.comeurofinsdiscovery.com For example, some 9-aminoacridine compounds have been shown to act as non-competitive allosteric modulators of adrenergic receptors. nih.gov Identifying such unintended interactions early in the pre-clinical phase is essential. The results from these broad screening panels will provide a selectivity profile, highlighting any potent off-target activities that warrant further investigation.

Kinase TargetKinase Family% Inhibition @ 10 µMInterpretation
VEGFR-2Tyrosine Kinase85%Potential On- or Off-Target Activity
SrcTyrosine Kinase78%Potential On- or Off-Target Activity
CDK2/cyclin ASerine/Threonine Kinase15%Likely Inactive
PI3KαLipid Kinase45%Moderate Activity, Warrants Follow-up
AKT1Serine/Threonine Kinase10%Likely Inactive

Integration of Omics Data for Systems-Level Understanding

To move beyond a single-target mechanism of action, a systems-level understanding of the cellular response to this compound is necessary. The integration of multi-omics data, including transcriptomics (RNA-seq), proteomics, and metabolomics, can provide an unbiased, global view of the pathways perturbed by the compound. Studies on 9-aminoacridine have shown that it can inhibit ribosome biogenesis by affecting both the transcription and processing of ribosomal RNA. nih.govmdpi.com

Future studies should employ these high-throughput techniques to analyze cells treated with this compound. Differential expression analysis of genes and proteins can reveal affected biological processes and signaling networks, such as the PI3K/AKT/mTOR or NF-κB pathways, which have been implicated in the activity of other acridine derivatives. frontiersin.org This approach can help generate new hypotheses about the compound's mechanism of action and identify potential biomarkers of response.

Potential as a Chemical Biology Tool for Target Identification

The unique structure of this compound makes it a candidate for development into a chemical biology tool to identify novel cellular targets. Unbiased target identification can be achieved using chemoproteomic strategies, such as affinity-based protein profiling (ABPP) and photoaffinity labeling (PAL). nih.gov Some 9-aminoacridines have previously been explored for use as photoaffinity labels. nih.gov

To this end, a derivative of this compound could be synthesized to include two key functionalities: a photoreactive group (e.g., a diazirine or benzophenone) that can form a covalent bond with interacting proteins upon UV irradiation, and a bio-orthogonal handle (e.g., an alkyne or azide) for subsequent enrichment of the cross-linked proteins. Following enrichment, mass spectrometry-based proteomics can be used to identify the covalently bound proteins, thus revealing the direct and indirect cellular targets of the parent compound. This approach provides a powerful, unbiased method for target deconvolution in a native biological context.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 9-(5-indolyl)aminoacridine derivatives?

  • Methodology : Utilize condensation reactions between 9-isothiocyanatoacridine and indole derivatives (e.g., 5-iodoindole) under reflux conditions in glacial acetic acid. Purification via recrystallization from ethanol or high-performance liquid chromatography (HPLC) is critical to isolate isomers and ensure purity .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and validate product identity via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Q. How can spectroscopic and electrochemical methods characterize this compound's structure and reactivity?

  • Methodology :

  • Spectroscopy : UV-Vis absorption spectra to assess π→π* transitions; natural transition orbital (NTO) analysis (e.g., HONTO/LUNTO) for photochemical properties .
  • Electrochemistry : Cyclic voltammetry to determine half-wave potentials (e.g., -0.400 V vs. NCE), correlating with redox-active aminoacridine moieties and antiseptic activity .
    • Validation : Compare experimental data with computational simulations (e.g., density functional theory) to confirm electronic transitions .

Q. What in vitro/in vivo models are suitable for evaluating this compound's antimicrobial efficacy?

  • Experimental Design :

  • In vitro : Broth microdilution assays against Gram-positive bacteria (e.g., Streptococcus spp.) with MIC values ≤1:2500 dilution .
  • In vivo : Murine models of infected wounds inoculated with Streptococcus; intraperitoneal administration within 2 hours post-infection to assess survival rates .
    • Controls : Include saline and carbolic acid treatments to benchmark efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., indole substitution patterns) influence this compound's antimalarial activity?

  • Structure-Activity Relationship (SAR) :

  • Replace the 5-indolyl group with halogenated or alkylated indoles to modulate lipophilicity and binding to parasitic targets (e.g., Plasmodium cGAS/STING pathway) .
  • Compare inhibitory potency against hydroxychloroquine in autoimmune myocarditis models .
    • Analytical Tools : Molecular docking and isothermal titration calorimetry (ITC) to quantify target affinity .

Q. How can researchers resolve contradictions between this compound's therapeutic efficacy and toxicity profiles?

  • Data Analysis :

  • Efficacy : Prioritize studies showing intraperitoneal LD₅₀ values >100 mg/kg in mice, indicating moderate safety margins .
  • Toxicity : Address mutagenicity risks (e.g., Salmonella Ames test positivity) by modifying the acridine core to reduce DNA intercalation .
    • Mitigation Strategies : Co-administer antioxidants (e.g., N-acetylcysteine) to counteract oxidative DNA damage .

Q. What advanced methodologies elucidate this compound's mechanism in autoimmune disease models?

  • Experimental Design :

  • In vivo : Use transgenic mice with dysregulated IFN-I signaling to evaluate inhibition of cGAS/STING pathways .
  • Molecular Techniques : Western blotting for IRF-3 phosphorylation and qPCR for IFN-β expression .
    • Controls : Include thymoquinone (a known TBK1 inhibitor) as a comparator .

Methodological Resources

  • Synthesis : Refer to Coll. Czech. Chem. Commun. (1994) for acridine-amino acid conjugates .
  • Toxicity Screening : Consult RTECS (1997) for mutagenicity and acute toxicity data .
  • Electrochemical Analysis : Review Analytical Chemistry (1949) for half-wave potential correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.